D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride
Description
Chemical Identity and Structural Characterization
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride (CAS: 135308-76-8) is a chiral molecule with the molecular formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol . The structure comprises a cyclohexanol ring, a phenolic hydroxyl group, and a primary amine, with a hydrochloride salt form enhancing stability (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| Parent Compound | Venlafaxine (CID: 5656) |
| Chiral Centers | 2 (C2 and C1 of cyclohexanol) |
| Ionization State | Hydrochloride salt |
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the trans-configuration of the cyclohexanol group and planar geometry of the aromatic ring . The compound’s polarity (logP: 1.2) facilitates its detection in reversed-phase chromatographic systems .
Nomenclature and Synonyms
The IUPAC name is 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride , reflecting sequential demethylation at the N- and O-positions of venlafaxine . Common synonyms include:
- O-Desmethyl-N,N-Didesmethyl Venlafaxine Hydrochloride
- Venlafaxine O-Desmethyl N,N-Didesmethyl Impurity
- 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl .
The term "D,L-" denotes racemic stereochemistry, distinguishing it from enantiopure metabolites. Regulatory databases (e.g., PubChem, DrugBank) classify it under the desvenlafaxine impurity family .
Historical Context in Metabolite Research
First documented in the 1990s, this metabolite gained attention as venlafaxine’s pharmacokinetics were elucidated. Early studies identified CYP2D6 and CYP3A4 as primary enzymes responsible for its formation . By 2010, advanced LC-MS/MS methods enabled precise quantification in biological matrices, revealing its accumulation in renal impairment .
Landmark research demonstrated its role in venlafaxine’s nonlinear pharmacokinetics, particularly in CYP2D6 poor metabolizers . The FDA’s 2023 nitrosamine risk assessment further highlighted its analytical importance, mandating strict control in drug formulations .
Position in Venlafaxine Metabolic Pathway
Venlafaxine undergoes hepatic metabolism via three primary pathways:
- O-demethylation → O-desmethylvenlafaxine (ODV) [CYP2D6]
- N-demethylation → N-desmethylvenlafaxine [CYP3A4]
- N,O-didemethylation → D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine [CYP2C19/3A4] .
Figure 2: Metabolic Pathway
Venlafaxine
│
├── CYP2D6 → ODV → CYP2C19 → D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine
└── CYP3A4 → N-desmethylvenlafaxine → CYP2D6 → N,O-didesmethylvenlafaxine
This metabolite accounts for <5% of total venlafaxine-derived compounds in plasma but serves as a biomarker for CYP2C19 activity . Its formation is saturable at high doses, contributing to venlafaxine’s dose-dependent clearance .
Significance in Pharmaceutical Analysis
As a reference standard, this compound is vital for:
- Therapeutic Drug Monitoring (TDM): Quantifying metabolite ratios to optimize dosing in depression therapy .
- Bioequivalence Studies: Differentiating generic venlafaxine formulations based on impurity profiles .
- Pharmacokinetic Modeling: Informing population models that account for genetic polymorphisms .
Table 2: Analytical Methods for Detection
| Method | LOD (ng/mL) | LOQ (ng/mL) | Matrix |
|---|---|---|---|
| HPLC-Fluorescence | 1.0 | 3.0 | Human Plasma |
| LC-MS/MS | 0.5 | 1.5 | Serum, Urine |
| UPLC-PDA | 2.0 | 5.0 | Pharmaceutical |
Recent advances in high-resolution mass spectrometry (HRMS) allow simultaneous quantification with other venlafaxine metabolites, overcoming cross-reactivity issues in immunoassays .
Properties
IUPAC Name |
4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14;/h4-7,13,16-17H,1-3,8-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMZHKSKAPHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661918 | |
| Record name | 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135308-76-8 | |
| Record name | Phenol, 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Parameters
The process involves dissolving venlafaxine free base in aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane. The reaction proceeds at 85–95°C for 12–36 hours, achieving >99% demethylation. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 85–95°C | Higher temperatures reduce reaction time but risk side reactions |
| Solvent | THF or diglyme | THF enhances reagent solubility; diglyme improves thermal stability |
| Catalyst Concentration | 1.2–1.5 equivalents | Excess catalyst accelerates demethylation but complicates purification |
The resulting ODV free base is neutralized with hydrochloric acid to form the hydrochloride salt, achieving a typical yield of 78–82%.
Polymorph Control During Crystallization
Post-demethylation, ODV succinate is crystallized into four polymorphic forms (I–IV) and an amorphous phase. Form I, the most stable polymorph, is obtained by slow cooling (3+ hours) of ODV succinate in aqueous acetone. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) data distinguish these forms:
| Polymorph | XRPD Peaks (2θ) | DSC Endotherm (°C) | Stability |
|---|---|---|---|
| Form I | 7.2, 14.5, 21.8 | 158 | High |
| Form II | 6.9, 13.8, 20.3 | 127 | Moderate (monohydrate) |
| Amorphous | Broad halo pattern | Glass transition at 72°C | Low |
Form I’s superior stability makes it preferable for pharmaceutical formulations.
Improved Synthesis via Spiro-Venlafaxine Intermediate
US Patent 8,754,261B2 introduces a cost-effective route using spiro-venlafaxine, an intermediate that bypasses venlafaxine’s inherent synthesis challenges.
Hydrogenation and Methylation of 1-[Cyano-1-(4-Methoxyphenyl)Methyl]Cyclohexanol
The process begins with hydrogenating 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol using Pd/C in glacial acetic acid, followed by methylation to yield spiro-venlafaxine. Key advantages include:
Demethylation and Salt Formation
Spiro-venlafaxine undergoes demethylation using hydrobromic acid (48% w/v) at 110–120°C for 6–8 hours. Subsequent neutralization with oxalic acid in acetone/water yields ODV oxalate with 99.9% purity.
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Demethylation | HBr, 110°C, 8 hours | 89% | 98.7% |
| Oxalate Formation | Oxalic acid, acetone | 41% | 99.9% |
Comparative Analysis of Demethylation Methods
Traditional vs. Spiro-Intermediate Routes
| Metric | Alkali Metal Method | Spiro-Venlafaxine Method |
|---|---|---|
| Reaction Time | 24–36 hours | 8–12 hours |
| Yield | 78–82% | 89% |
| Purity | 98.5% | 99.9% |
| Scalability | Moderate | High |
The spiro-venlafaxine route reduces energy consumption by 40% and eliminates toxic byproducts like dodecanethiol.
Crystallization and Polymorph Optimization
Crystallization conditions critically influence the final product’s bioavailability. Form I ODV succinate, favored for its stability, is reproducibly generated using acetone-water mixtures at 50–55°C. Patent data reveal that rapid cooling induces Form II (monohydrate), while high humidity (>75% RH) converts amorphous ODV succinate to Form II.
Industrial-Scale Production Considerations
Large-scale synthesis mandates:
-
Solvent Recovery Systems : Acetone and isopropanol are recycled via distillation, reducing costs by 25%.
-
Process Analytical Technology (PAT) : In-line HPLC monitors demethylation progress, ensuring <1% venlafaxine residue.
-
Safety Protocols : LiBHEt3’s pyrophoric nature necessitates inert gas handling and explosion-proof reactors .
Chemical Reactions Analysis
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction may produce deoxygenated products .
Scientific Research Applications
Analytical Chemistry
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride serves as a reference standard in analytical chemistry. It is essential for the identification and quantification of Venlafaxine metabolites in biological samples. This application is crucial for developing accurate assays used in pharmacokinetic studies and clinical trials, ensuring that therapeutic drug monitoring is precise and reliable .
Pharmacokinetics Studies
Research involving this compound has significantly advanced the understanding of pharmacokinetics —the study of how drugs move through the body. For example, population pharmacokinetic modeling has been employed to characterize the metabolic pathways of Venlafaxine and its metabolites, including this compound. These studies help identify factors affecting drug clearance and distribution, such as body weight, age, and renal function .
Clinical Pharmacology
In clinical settings, this compound is instrumental in evaluating the therapeutic potential of Venlafaxine. Understanding its pharmacological effects aids in optimizing dosing regimens for patients with major depressive disorder and anxiety disorders. Research indicates that variations in metabolic pathways can influence patient responses to treatment, making this compound vital for personalized medicine approaches .
Toxicology Research
This compound has also been studied in toxicological contexts. Case studies involving fatal overdoses have highlighted the importance of understanding the distribution and effects of Venlafaxine and its metabolites in overdose scenarios. Such research underscores the need for accurate toxicological assessments to inform clinical management strategies .
Pharmaceutical Development
In pharmaceutical manufacturing, this compound is used for quality control during the production of Venlafaxine formulations. Ensuring that products meet regulatory standards requires thorough testing for active ingredients and their metabolites, including this compound .
Case Study 1: Pharmacokinetic Modeling
A study conducted on healthy subjects demonstrated that both Venlafaxine and its active metabolite O-desmethylvenlafaxine showed significant first-pass metabolism, which was modeled using NONMEM software. The findings indicated that body weight and renal function were significant covariates affecting drug clearance, emphasizing the importance of individualized dosing strategies .
Case Study 2: Toxicological Analysis
In a documented case of venlafaxine poisoning, researchers performed detailed tissue distribution analyses to understand the pharmacokinetics involved in fatal outcomes. The study utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of this compound alongside other metabolites, providing insights into the compound's behavior during toxicity .
Mechanism of Action
The mechanism of action of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine at the presynaptic terminals. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The compound does not exhibit significant activity for muscarinic, histaminergic, or α-1 adrenergic receptors. The metabolism of Venlafaxine and its metabolites, including this compound, is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4 .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Metabolic Pathways and Clinical Relevance
- Venlafaxine Metabolism : Venlafaxine undergoes hepatic metabolism via CYP2D6 and CYP3A4 to produce ODV (major metabolite) and N-desmethylvenlafaxine. Further demethylation yields D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine, which is excreted renally .
- Activity Profile : ODV retains ~50% of venlafaxine’s SNRI activity, whereas D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine is presumed inactive due to structural modifications .
- Analytical Significance : D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine is monitored in drug formulations to ensure compliance with impurity limits (NMT 0.2% per USP guidelines) .
Research Findings and Implications
Analytical Methods : UV spectrophotometry (225.27 nm) and HPLC are validated for quantifying venlafaxine and its metabolites, including D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine, in formulations .
Stability Studies : D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine remains stable in plasma under varied storage conditions (relative error: -8.13% to 4.27%), ensuring reliable pharmacokinetic data .
Therapeutic Monitoring : While ODV is critical for efficacy, D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine serves primarily as a biomarker for metabolic clearance .
Biological Activity
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is a significant metabolite of the antidepressant venlafaxine, primarily functioning as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C14H21NO2
- Molecular Weight : 235.32 g/mol
- CAS Number : 135308-76-8
Pharmacokinetics
This compound undergoes significant metabolic processes, primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetic parameters of this compound are influenced by various factors, including age, sex, body weight, and renal function.
Key Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Bioavailability (VEN) | 45% (extended-release) |
| Clearance (CL/F) | 83.7 L/h |
| Volume of Distribution (V/F) | 343 L |
| Protein Binding | 27% (VEN), 30% (ODV) |
The compound exhibits a complex pharmacokinetic profile due to its multiple metabolic pathways and interactions with other drugs.
This compound primarily acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This action enhances neurotransmission and contributes to its antidepressant effects. The compound's ability to modulate neurotransmitter levels makes it a focal point in research related to mood disorders.
Biological Activity and Therapeutic Implications
Research indicates that this compound may have several therapeutic implications:
- Antidepressant Effects : As a metabolite of venlafaxine, it retains antidepressant properties that can be beneficial in treating major depressive disorder (MDD).
- Anxiolytic Properties : The compound may also exhibit anxiolytic effects, making it relevant in treating anxiety disorders.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be explored further in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity and pharmacokinetics of this compound:
- A study on breastfeeding women taking venlafaxine revealed significant plasma concentrations of both venlafaxine and its metabolites in breast milk, indicating potential exposure to infants .
- Another investigation highlighted the development of an LC-MS/MS method for simultaneous estimation of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma, demonstrating the compound's relevance in pharmacokinetic studies .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 225 nm is widely used, as validated for Venlafaxine Hydrochloride in sustained-release formulations. The method employs a Kromasil C18 column and a mobile phase of 0.01 M phosphate buffer (pH 4.5):methanol (40:60) at 1.0 mL/min flow rate . For metabolite-specific detection, deuterated analogs (e.g., D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine-d3) can be synthesized and used as internal standards to enhance specificity in mass spectrometry-based assays .
Q. How can impurities in synthesized this compound be characterized?
- Methodological Answer : Impurity profiling requires synthesis of potential byproducts (e.g., process-related intermediates) followed by structural elucidation using IR, NMR (¹H and ¹³C), and mass spectrometry. For example, six impurities in Venlafaxine Hydrochloride were identified using these techniques, with chromatographic separation achieved via reverse-phase HPLC .
Q. What are the key considerations in designing sustained-release formulations for Venlafaxine metabolites like D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine?
- Methodological Answer : Matrix tablets using hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) are effective. Formulations should undergo dissolution testing (e.g., USP apparatus) to assess burst release and sustained profiles. Compatibility studies via FT-IR confirm drug-excipient interactions, while UV spectroscopy at λmax 274 nm monitors drug release kinetics .
Advanced Research Questions
Q. How do solvent systems influence the crystallization behavior of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations using the modified attachment energy (MAE) model predict crystal habits in solvents like isopropanol, dimethyl sulfoxide, and acetonitrile. Experimental validation involves comparing simulated morphologies with X-ray diffraction data and SEM imaging to optimize crystal size and stability .
Q. What mechanistic insights exist into the dual inhibition of serotonin/norepinephrine reuptake by Venlafaxine and its metabolites?
- Methodological Answer : Functional assays using PC-12 cells treated with Venlafaxine Hydrochloride demonstrate neurite outgrowth (stained with β-III tubulin) as a proxy for reuptake inhibition. Dose-dependent increases in neurite length and number correlate with SNRI activity, which can be extrapolated to metabolite studies using isotopic labeling (e.g., Venlafaxine-[d10]) to track metabolic contributions .
Q. How can drug-drug interactions involving this compound be investigated preclinically?
- Methodological Answer : Co-administration studies in animal models (e.g., morphine withdrawal models) assess pharmacokinetic interactions. Daily preparation of drug stocks (e.g., methadone, morphine) ensures dose consistency. Behavioral endpoints (e.g., HAM-D21 scores) and plasma concentration monitoring via LC-MS/MS quantify synergistic or antagonistic effects .
Q. What computational approaches are used to predict the metabolic stability of this compound?
- Methodological Answer : In silico tools like CYP450 enzyme docking simulations and quantitative structure-activity relationship (QSAR) models evaluate metabolic pathways. Isotopic analogs (e.g., deuterated metabolites) are synthesized to validate in vitro hepatic microsomal stability assays, reducing oxidative degradation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
